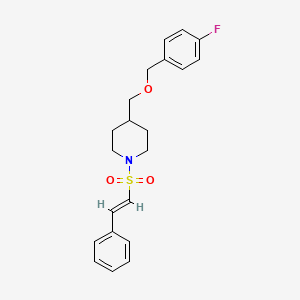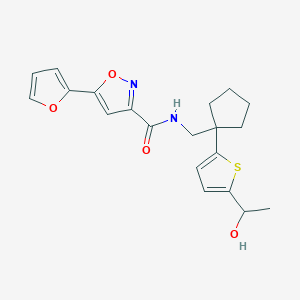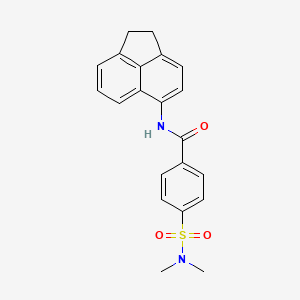
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The study of benzamide derivatives, including compounds similar to "N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide," is of significant interest in the field of medicinal chemistry and materials science. These compounds are known for their diverse range of biological activities and applications in drug development, as well as their intriguing chemical and physical properties.
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. Techniques such as the Bischler-Napieralski reaction, Staudinger reaction, and various cyclization methods are commonly employed. For example, the synthesis of antipyrine-like derivatives highlights the complexity and specificity of such processes, demonstrating the careful selection of precursors and reaction conditions to achieve desired structural features (Saeed et al., 2020).
Molecular Structure Analysis
X-ray crystallography and spectral analysis (e.g., NMR, IR, UV-Vis) are pivotal in determining the molecular structure of benzamide derivatives. These techniques provide detailed insights into the arrangement of atoms, molecular conformations, and the presence of specific functional groups. For instance, the crystal structure analysis of related compounds can reveal intermolecular interactions, such as hydrogen bonding, that influence the compound's stability and reactivity (Sharma et al., 2016).
Scientific Research Applications
Synthesis and Characterization
Synthesis and Biological Evaluation : A study reported the synthesis of different substituted benzamides, showcasing their potential biological applications. These compounds were evaluated for their ability to inhibit human recombinant alkaline phosphatase and ecto-5′-nucleotidases, highlighting their relevance in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).
Metal–Organic Frameworks : Research on carboxylate-assisted acylamide metal–organic frameworks (MOFs) has led to the development of structures with significant thermostability and luminescence. These MOFs, synthesized using ethylamide and various carboxylic acids, exhibit unique properties making them suitable for applications in material science and engineering (Sun et al., 2012).
Antimicrobial and Anticancer Activities
Antimicrobial Activity : Novel benzamide derivatives have shown promising antimicrobial activities. A study synthesized a series of compounds to evaluate their antibacterial and antifungal potentials, with some displaying higher activity than reference drugs. This underscores the role of benzamide derivatives in developing new antimicrobial agents (Ghorab et al., 2017).
Anticancer Evaluation : Benzimidazole derivatives have been synthesized for anticancer evaluation, presenting potential therapeutic applications. These compounds were tested against various cancer cell lines, with some showing moderate activity, highlighting the versatility of benzamide derivatives in oncological research (Salahuddin et al., 2014).
properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-23(2)27(25,26)17-11-8-16(9-12-17)21(24)22-19-13-10-15-7-6-14-4-3-5-18(19)20(14)15/h3-5,8-13H,6-7H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFDJZXXXIMONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)-4-(dimethylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)


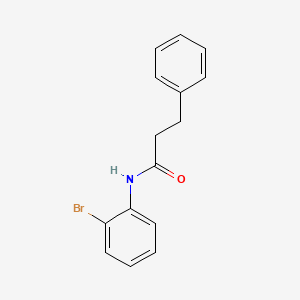
![2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2496738.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2496740.png)
![5-(Furan-2-yl(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2496741.png)
![5-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2496744.png)
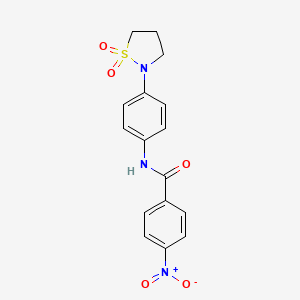
![2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2496747.png)
